molecular formula C20H18ClN3O3S B11374822 2-(benzylsulfonyl)-5-chloro-N-(3,4-dimethylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(3,4-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11374822
M. Wt: 415.9 g/mol
InChI Key: UDZAZSCKQLQOPW-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups

Preparation Methods

The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrimidine ring. The process typically includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Chlorine Atom: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylmethanesulfonyl Group: This step involves sulfonylation using reagents like methanesulfonyl chloride.

    Coupling with 3,4-Dimethylphenylamine: The final step is the coupling reaction to attach the 3,4-dimethylphenyl group to the pyrimidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(3,4-dimethylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O3S/c1-13-8-9-16(10-14(13)2)23-19(25)18-17(21)11-22-20(24-18)28(26,27)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

UDZAZSCKQLQOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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